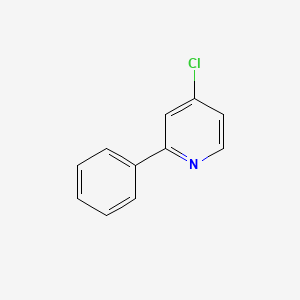

4-Chloro-2-phenylpyridine

Descripción general

Descripción

4-Chloro-2-phenylpyridine is a chemical compound with the molecular formula C11H8ClN . It is a derivative of pyridine, which is a nitrogen-containing heterocyclic compound .

Synthesis Analysis

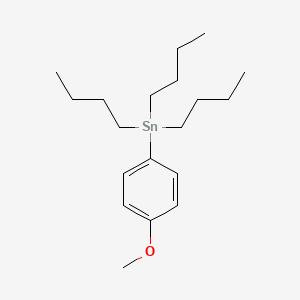

The synthesis of compounds similar to 4-Chloro-2-phenylpyridine has been carried out in a multi-step manner. For instance, intermediate pyrrolidine derivatives were obtained by the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-phenylpyridine consists of a pyridine ring attached to a phenyl group and a chlorine atom . The average mass of the molecule is 189.641 Da .Chemical Reactions Analysis

The chemical reactions involving aromatic rings like 4-Chloro-2-phenylpyridine are mainly substitution, addition, and oxidation . The introduction of different groups in the pyrrolidine ring can lead to different biological profiles of drug candidates .Aplicaciones Científicas De Investigación

Herbicidal Activity

- Scientific Field : Agriculture and Chemistry

- Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity . These compounds are designed to discover new substances with favorable herbicidal activity .

- Methods of Application : The compounds were synthesized and identified via NMR and HRMS. Their herbicidal activities against six species of weeds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 .

- Results or Outcomes : The bioassay revealed that a few compounds exhibited moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment .

Insecticidal Activity

- Scientific Field : Agriculture and Chemistry

- Summary of Application : 2-Phenylpyridine derivatives, which can be synthesized from 4-Chloro-2-phenylpyridine, have been found to have insecticidal activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus .

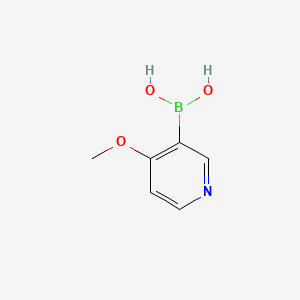

- Methods of Application : The compounds were synthesized using Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The insecticidal activity of the compounds was analyzed using the leaf dipping method .

- Results or Outcomes : The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata .

Alkaline Fuel Cells (AFCs)

- Scientific Field : Energy and Chemistry

- Summary of Application : 4-Phenyl-pyridine units are used in the synthesis of 1,2-dimethylimidazolium functionalized poly (arylene ether sulfone)s, which are used as anion exchange membranes (AEMs) in alkaline fuel cells (AFCs) .

- Methods of Application : The details of the synthesis process are not provided in the search results .

- Results or Outcomes : The details of the results or outcomes are not provided in the search results .

Synthesis of Pyrazole Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of novel pyrazole derivatives . These compounds have been widely used in the study of biologically active molecules such as in medicine, pesticides, and veterinary drugs .

- Methods of Application : The compounds were synthesized and identified via NMR and HRMS .

- Results or Outcomes : For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone .

Synthesis of Pyridines

- Scientific Field : Organic Chemistry

- Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of pyridines . Pyridines are quite familiar structures in many natural products and bioactive pharmaceuticals .

- Methods of Application : The details of the synthesis process are not provided in the search results .

- Results or Outcomes : The details of the results or outcomes are not provided in the search results .

Synthesis of Pyridinium Salts

- Scientific Field : Organic Chemistry

- Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of pyridinium salts . These salts have played an intriguing role in a wide range of research topics .

- Methods of Application : The details of the synthesis process are not provided in the search results .

- Results or Outcomes : The details of the results or outcomes are not provided in the search results .

Synthesis of Novel Pyrazole Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of novel pyrazole derivatives . These compounds have been widely used in the study of biologically active molecules such as in medicine, pesticides, and veterinary drugs .

- Methods of Application : The compounds were synthesized and identified via NMR and HRMS .

- Results or Outcomes : For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone .

Synthesis of Pyridines

- Scientific Field : Organic Chemistry

- Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of pyridines . Pyridines are quite familiar structures in many natural products and bioactive pharmaceuticals .

- Methods of Application : The details of the synthesis process are not provided in the search results .

- Results or Outcomes : The details of the results or outcomes are not provided in the search results .

Synthesis of Pyridinium Salts

- Scientific Field : Organic Chemistry

- Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of pyridinium salts . These salts have played an intriguing role in a wide range of research topics .

- Methods of Application : The details of the synthesis process are not provided in the search results .

- Results or Outcomes : The details of the results or outcomes are not provided in the search results .

Safety And Hazards

Chemicals similar to 4-Chloro-2-phenylpyridine are considered hazardous by the 2012 OSHA Hazard Communication Standard. They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are mainly the respiratory system .

Direcciones Futuras

The pyrrolidine ring, a part of 4-Chloro-2-phenylpyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, 2-phenylpyridine moieties have shown potential for the discovery of novel and effective insecticides .

Propiedades

IUPAC Name |

4-chloro-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRWDRFLYBYSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376506 | |

| Record name | 4-chloro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-phenylpyridine | |

CAS RN |

57311-18-9 | |

| Record name | 4-Chloro-2-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57311-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)